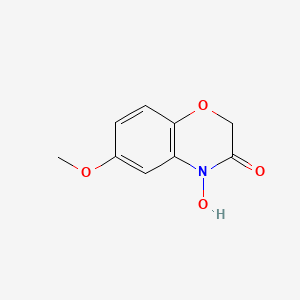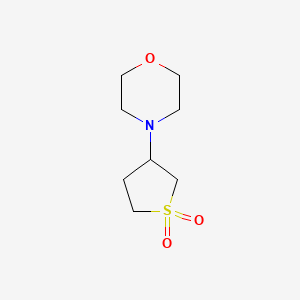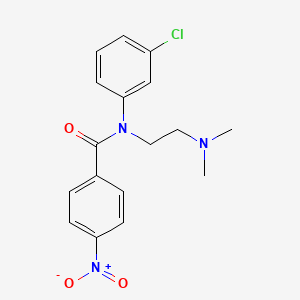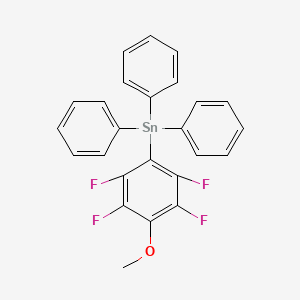
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is a chemical compound with the molecular formula C25H18F4OSn and a molecular weight of 529.105 g/mol . This compound is part of the organotin family, which is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin typically involves the reaction of triphenyltin chloride with 4-methoxy-2,3,5,6-tetrafluorophenyl lithium or Grignard reagents . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in dry ether or THF.
Substitution: Various nucleophiles like halides or alkoxides; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of organotin compounds.
Applications De Recherche Scientifique
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their integrity and function. The specific molecular targets and pathways involved depend on the context of its use, such as its antimicrobial or catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyllead: Similar structure but contains lead instead of tin.
(2,3,4,5-tetrachlorophenyl)triphenyltin: Contains chlorine atoms instead of fluorine.
(4-Chlorophenyl)triphenyltin: Contains a chlorine atom instead of a methoxy group.
Uniqueness
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is unique due to its combination of methoxy and tetrafluorophenyl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
64125-61-7 |
|---|---|
Formule moléculaire |
C25H18F4OSn |
Poids moléculaire |
529.1 g/mol |
Nom IUPAC |
triphenyl-(2,3,5,6-tetrafluoro-4-methoxyphenyl)stannane |
InChI |
InChI=1S/C7H3F4O.3C6H5.Sn/c1-12-7-5(10)3(8)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h1H3;3*1-5H; |
Clé InChI |
YFTXBHRHBBHDHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1F)F)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




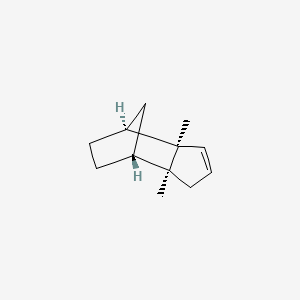
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)


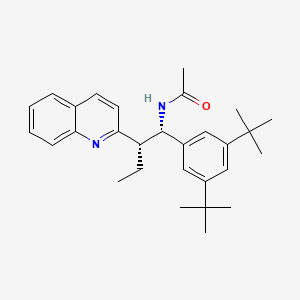

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

